![molecular formula C12H9FN4OS B1418267 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-15-6](/img/structure/B1418267.png)

1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Overview

Description

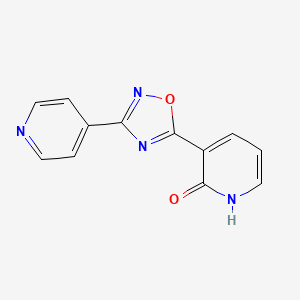

“1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . This class of compounds has been identified to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate with IC50s in the low micromolar range .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a high-throughput screening strategy . The synthesis process has been optimized, leading to improved biochemical potencies, improved cellular ALDH inhibition in HGSOC cell lines, and substantial improvements in microsomal stability .

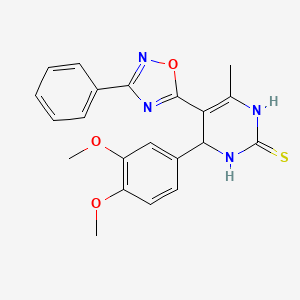

Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The 4-fluorobenzyl portion is projected towards the two copper ions (CuA and CuB) engaging π-stacking interaction with H263 and hydrophobic contacts with V283 and A286 .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . It also exhibits promising antifungal activity .

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess antimicrobial properties . These compounds can be synthesized and modified to target various microbial infections, offering a potential pathway for developing new antimicrobial agents .

Antitumor and Antileukemia Activity

These derivatives also exhibit antitumor and antileukemia activities , suggesting their use in cancer research for developing treatments against tumors and leukemia .

Adenosine Receptor Antagonism

Some pyrazolo[3,4-d]pyrimidine derivatives are potent and selective antagonists of human A3 adenosine receptors. This indicates potential applications in treating diseases related to these receptors, such as inflammatory and cardiovascular diseases .

Cytotoxic Activities

Research has shown that certain compounds within this class demonstrate cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating their use in cancer therapy .

Ultrasonic-Assisted Synthesis

The ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives linked with 1,4-disubstituted-1,2,3-triazoles has been explored. This method could lead to the development of new heterocyclic compounds with potential anticancer activity .

Mechanism of Action

Target of Action

The primary targets of 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic (pk) or pharmacodynamics (pd) profiles

Result of Action

The molecular and cellular effects of 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one’s action are primarily related to its inhibitory effect on protein kinases. This inhibition disrupts normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . The compound has shown promising anticancer activity, likely due to these effects .

Future Directions

The future directions for the research and development of this compound could involve further optimization of the synthesis process, exploration of its other potential biological activities, and evaluation of its safety and toxicity. The compound has shown promising results in inhibiting the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate and in exhibiting antifungal activity . Therefore, it could be further explored for its potential applications in medical and agricultural fields.

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)6-17-10-9(5-14-17)11(18)16-12(19)15-10/h1-5H,6H2,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWYFHAREFOXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC(=S)N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)